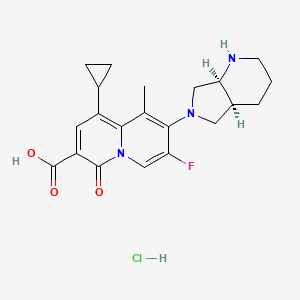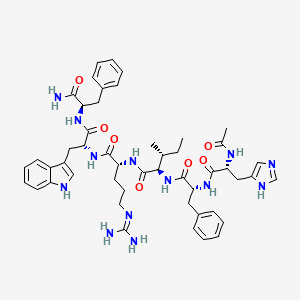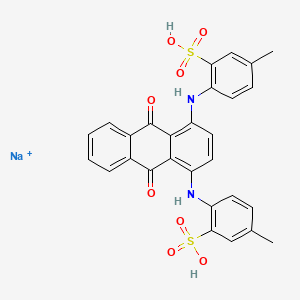
Ambruticin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ambruticin is a family of polyketide natural products known for their potent antifungal activity. These compounds are isolated from the myxobacterium Sorangium cellulosum and exhibit unique structural features, including a trisubstituted cyclopropyl group and two oxygen heterocycles, a tetrahydropyran and a dihydropyran .
Preparation Methods
Synthetic Routes and Reaction Conditions: The total synthesis of ambruticin involves a convergent approach where three key fragments are prepared and united via Suzuki–Miyaura cross-coupling and Julia–Kocienski olefination. The process includes global deprotection to a triol and selective oxidation of the primary alcohol, followed by hydrolysis of the lactone to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves fermentation processes using cultures of wild-type Sorangium cellulosum. Gene knockout experiments and genetic engineering are employed to enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: Ambruticin undergoes various chemical reactions, including:
Oxidation: The primary alcohol group in this compound can be selectively oxidized to form different derivatives.
Cyclization: The formation of the tetrahydropyran ring involves regioselective cyclization of the unsaturated 3,5-dihydroxy acid.
Common Reagents and Conditions:
Epoxidation: AmbJ catalyzes the epoxidation of the unsaturated 3,5-dihydroxy acid.
Cyclization: Regioselective cyclization to form the tetrahydropyran ring.
Major Products:
This compound J: Formed after global deprotection and selective oxidation.
This compound F: Resulting from regioselective cyclization.
Scientific Research Applications
Ambruticin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying polyketide biosynthesis and total synthesis strategies.
Biology: Investigated for its interaction with the high-osmolarity glycerol protein kinase signaling pathway.
Industry: Potential applications in developing new antifungal agents to combat resistance.
Mechanism of Action
Ambruticin exerts its antifungal effects by interacting with the high-osmolarity glycerol protein kinase signaling pathway. This interaction disrupts the osmotic balance within fungal cells, leading to their death. The compound’s unique structure, including the tetrahydropyran and dihydropyran rings, plays a crucial role in its mechanism of action .
Comparison with Similar Compounds
Jerangolids: Another family of myxobacterial reduced polyketides with similar biosynthetic pathways.
Amphotericin B: A well-known antifungal compound that binds to sterols in fungal cell membranes.
Uniqueness of Ambruticin: this compound’s unique structural features, such as the trisubstituted cyclopropyl group and the combination of tetrahydropyran and dihydropyran rings, distinguish it from other antifungal compounds. Its specific interaction with the high-osmolarity glycerol protein kinase signaling pathway also sets it apart from other antifungal agents .
Properties
CAS No. |
58857-02-6 |
|---|---|
Molecular Formula |
C28H42O6 |
Molecular Weight |
474.6 g/mol |
IUPAC Name |
2-[6-[(E)-2-[2-[(1E,4E)-5-(6-ethyl-5-methyl-3,6-dihydro-2H-pyran-2-yl)-3-methylhexa-1,4-dienyl]-3-methylcyclopropyl]ethenyl]-4,5-dihydroxyoxan-2-yl]acetic acid |
InChI |
InChI=1S/C28H42O6/c1-6-24-17(3)8-11-25(34-24)18(4)13-16(2)7-9-21-19(5)22(21)10-12-26-28(32)23(29)14-20(33-26)15-27(30)31/h7-10,12-13,16,19-26,28-29,32H,6,11,14-15H2,1-5H3,(H,30,31)/b9-7+,12-10+,18-13+ |
InChI Key |
TYIXBSJXUFTELJ-DPSHAVHNSA-N |
SMILES |
CCC1C(=CCC(O1)C(=CC(C)C=CC2C(C2C=CC3C(C(CC(O3)CC(=O)O)O)O)C)C)C |
Isomeric SMILES |
CCC1C(=CCC(O1)/C(=C/C(C)/C=C/C2C(C2/C=C/C3C(C(CC(O3)CC(=O)O)O)O)C)/C)C |
Canonical SMILES |
CCC1C(=CCC(O1)C(=CC(C)C=CC2C(C2C=CC3C(C(CC(O3)CC(=O)O)O)O)C)C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
67999-78-4 (hydrochloride salt) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ambruticin ambruticin, sodium salt W7783 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[({2-[(1Z)-3-(Dimethylamino)prop-1-enyl]-4-fluorophenyl}sulfonyl)amino]-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid](/img/structure/B1664756.png)








![2-(4-methoxyphenyl)-N-[(4-methylphenyl)methyl]-N-(1-methylpiperidin-4-yl)acetamide;hydrochloride](/img/structure/B1664773.png)




